molecular formula C6H4Br2N2O2 B13352864 2-Bromo-6-(bromomethyl)-3-nitropyridine

2-Bromo-6-(bromomethyl)-3-nitropyridine

Cat. No.: B13352864
M. Wt: 295.92 g/mol
InChI Key: GLLUVUQEKQGRSJ-UHFFFAOYSA-N
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Description

2-Bromo-6-(bromomethyl)-3-nitropyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(bromomethyl)-3-nitropyridine typically involves the bromination of 6-methyl-3-nitropyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the hazardous nature of bromine and the potential for side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(bromomethyl)-3-nitropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

Scientific Research Applications

2-Bromo-6-(bromomethyl)-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(bromomethyl)-3-nitropyridine involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the nitro group can engage in electron-withdrawing interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules, potentially affecting enzymatic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-(bromomethyl)-3-nitropyridine is unique due to the presence of both bromine and nitro groups on the pyridine ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C6H4Br2N2O2

Molecular Weight

295.92 g/mol

IUPAC Name

2-bromo-6-(bromomethyl)-3-nitropyridine

InChI

InChI=1S/C6H4Br2N2O2/c7-3-4-1-2-5(10(11)12)6(8)9-4/h1-2H,3H2

InChI Key

GLLUVUQEKQGRSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CBr)Br)[N+](=O)[O-]

Origin of Product

United States

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